N-(1-Chloro-2-oxopentyl)benzamide
Description
N-(1-Chloro-2-oxopentyl)benzamide is a benzamide derivative characterized by a pentyl chain substituted with a chlorine atom at position 1 and a ketone group at position 2. The benzamide moiety (C₆H₅CONH-) provides a planar aromatic backbone, while the aliphatic chain introduces electrophilic reactivity due to the electron-withdrawing chloro and ketone groups.
Properties
CAS No. |
88297-83-0 |
|---|---|
Molecular Formula |
C12H14ClNO2 |
Molecular Weight |
239.70 g/mol |
IUPAC Name |
N-(1-chloro-2-oxopentyl)benzamide |
InChI |
InChI=1S/C12H14ClNO2/c1-2-6-10(15)11(13)14-12(16)9-7-4-3-5-8-9/h3-5,7-8,11H,2,6H2,1H3,(H,14,16) |
InChI Key |
JZVRWLSIMACTOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(NC(=O)C1=CC=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Chloro-2-oxopentyl)benzamide typically involves the reaction of benzamide with 1-chloro-2-oxopentane under specific conditions. One common method involves the use of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(1-Chloro-2-oxopentyl)benzamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can undergo oxidation reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzamides.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or reduced amides.
Scientific Research Applications
N-(1-Chloro-2-oxopentyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical products
Mechanism of Action
The mechanism of action of N-(1-Chloro-2-oxopentyl)benzamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The presence of the ketone and amide groups allows it to participate in various biochemical pathways, affecting cellular functions .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparisons
The following table highlights key structural differences between N-(1-Chloro-2-oxopentyl)benzamide and related benzamide derivatives:
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Structural Features | Evidence ID |
|---|---|---|---|---|
| This compound | C₁₂H₁₄ClNO₂ | Chloro (C1), ketone (C2) on pentyl chain | Aliphatic chain with dual electron-withdrawing groups | [14] |
| (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide hydrochloride | C₁₃H₂₀ClN₅O₂ | Amino (C1), guanidino (C5), ketone (C2) | Polar, charged groups enhance solubility | [4] |
| N-[2-[(1-Amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]benzamide | C₁₅H₂₁N₃O₃ | Amino, methyl (C4), dual amide linkages | Branched chain with hydrogen-bonding capability | [5] |
| 2-Chloro-N-(2-oxo-1,2-dihydropyridin-3-yl)benzamide | C₁₂H₉ClN₂O₂ | Chlorophenyl, fused pyridone ring | Aromatic heterocycle with conjugated π-system | [9] |
| Benzamide,N-(1-oxopentyl) | C₁₂H₁₅NO₂ | Unsubstituted pentyl chain with ketone (C1) | Lack of chloro reduces electrophilicity | [14] |
Key Observations:
- Electron-withdrawing groups : The chloro and ketone groups in this compound increase its electrophilicity compared to analogs like Benzamide,N-(1-oxopentyl), which lacks the chloro substituent .
- Polarity and solubility: The amino and guanidino groups in the compound from enhance its solubility in aqueous media, contrasting with the hydrophobic aliphatic chain of the target compound .
- Aromatic vs.
Physicochemical Properties
| Property | This compound | (S)-N-(1-Amino-5-guanidino-1-oxopentan-2-yl)benzamide HCl | N-[2-[(1-Amino-4-methyl-1-oxopentan-2-yl)amino]-2-oxoethyl]benzamide |
|---|---|---|---|
| Molecular Weight (g/mol) | 251.7 | 325.8 | 291.35 |
| Purity | Not reported | Not reported | 95% |
| Solubility | Likely low (hydrophobic chain) | High (charged groups) | Moderate (amide bonds) |
| Reactivity | High (electrophilic sites) | Moderate (nucleophilic amino groups) | Low (stable amide linkages) |
- Reactivity: The chloro group in the target compound makes it more reactive toward nucleophilic substitution compared to the amino-substituted analogs .
- Purity : The compound in is reported at 95% purity, suggesting robust synthetic protocols, while data for the target compound is unavailable .
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